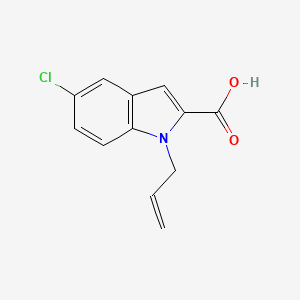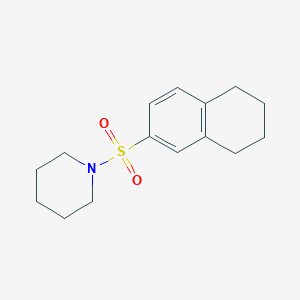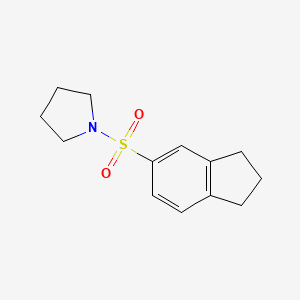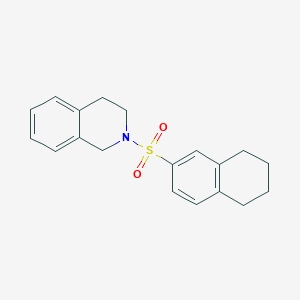
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate, also known as MAOA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-acetylazetidin-3-yl)oxyacetate is not fully understood. However, it is believed to function as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the brain. This can lead to an increase in acetylcholine levels, which can enhance cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has a wide range of potential applications in various fields. However, there are also limitations to using this compound in lab experiments. For example, it can be toxic at high doses, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of Methyl 2-(1-acetylazetidin-3-yl)oxyacetate. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. Its synthesis method has been reported in various scientific literature and can be modified to optimize the yield and purity of this compound. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action is not fully understood, but it is believed to function as an acetylcholinesterase inhibitor. This compound has several advantages for lab experiments, but there are also limitations to using it. There are several future directions for the study of this compound, including the development of this compound-based drugs and the optimization of the synthesis method.
Méthodes De Synthèse
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate can be synthesized through a multi-step process involving the reaction of 3-bromo-1-propanol with sodium hydride, followed by the reaction of the resulting product with acetyl chloride and sodium azide. The final step involves the reaction of the resulting product with methyl chloroformate. This synthesis method has been reported in various scientific literature and can be modified to optimize the yield and purity of this compound.
Applications De Recherche Scientifique
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including amino acids and peptides. In material science, this compound has been used as a building block for the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
methyl 2-(1-acetylazetidin-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-7(4-9)13-5-8(11)12-2/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGVHDNOUVKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)





![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)





![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)
